Lipophilicity Modulation: XLogP3 Comparison with N-Ethyl Analog
The N-methyl substituent on the target compound yields a computed XLogP3 of 0.8 [1], while the N-ethyl analog N-(piperidin-4-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine exhibits a higher LogP of 1.08 . This ΔLogP of +0.28 for the ethyl analog reflects increased lipophilicity that can significantly alter CNS penetration and off-target binding profiles.
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | N-ethyl analog: LogP = 1.08 |
| Quantified Difference | ΔLogP = +0.28 (ethyl analog more lipophilic) |
| Conditions | Computed property: XLogP3 (PubChem) vs. LogP (Hit2Lead) |
Why This Matters
A difference of 0.28 log units in lipophilicity can translate to measurable changes in membrane permeability and metabolic stability, making the N-methyl variant preferable for lead optimization campaigns where lower lipophilicity is desired to mitigate promiscuous binding.
- [1] PubChem. N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine. CID 25219599. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/25219599 (accessed 2026-05-06). View Source
